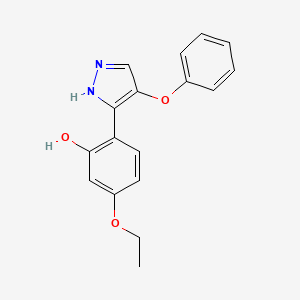

5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

Description

Overview of Phenolic and Pyrazole (B372694) Scaffolds in Organic Chemistry

Phenolic and pyrazole structures are fundamental building blocks in organic chemistry, each possessing distinct and valuable properties. The phenol (B47542) moiety, characterized by a hydroxyl group attached to a benzene (B151609) ring, is a key component in a vast array of natural products and synthetic compounds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and enabling critical interactions with biological targets.

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a cornerstone in medicinal chemistry, with pyrazole derivatives exhibiting a wide spectrum of pharmacological activities. nih.govnih.gov The arrangement of nitrogen atoms in the pyrazole ring allows for diverse substitution patterns, enabling fine-tuning of a molecule's steric and electronic properties. The combination of a phenolic ring and a pyrazole nucleus in a single molecule, as seen in phenolic pyrazole derivatives, creates a hybrid scaffold with significant potential for novel applications. nih.gov

Importance of Heterocyclic Compounds in Chemical Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are of immense importance in chemical research. ijpsr.comlongdom.org They form the basis of countless natural products, including alkaloids, vitamins, and nucleic acids (DNA and RNA). nih.gov In medicinal chemistry, heterocyclic scaffolds are ubiquitous, forming the core of a majority of pharmaceuticals. nih.gov Their structural diversity and the unique properties imparted by heteroatoms—most commonly nitrogen, oxygen, and sulfur—make them indispensable tools for the design and synthesis of new drugs, agrochemicals, and materials. The pyrazole ring in 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol places it firmly within this critical class of molecules. nih.gov

Structural Elucidation and Molecular Architecture of this compound

The molecular architecture of this compound is defined by the specific connectivity of its constituent parts. The central pyrazole ring is substituted at the 3-position with a 5-ethoxyphenol group and at the 4-position with a phenoxy group.

Structural Features:

5-ethoxyphenol group: A phenol ring substituted with an ethoxy group (-OCH2CH3). The hydroxyl (-OH) group is a key functional site, while the ethoxy group adds lipophilicity.

Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

Phenoxy group: A phenyl ring linked via an ether bond (-O-).

The definitive structural confirmation of a novel compound like this would rely on a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal the number and types of hydrogen and carbon atoms, and their connectivity through spin-spin coupling.

Mass Spectrometry (MS): This would determine the precise molecular weight and provide fragmentation patterns that offer clues about the molecule's structure.

Infrared (IR) Spectroscopy: This technique would identify the presence of key functional groups, such as the O-H stretch of the phenol and N-H stretch of the pyrazole.

X-ray Crystallography: If a suitable crystal can be grown, this method provides unambiguous proof of the three-dimensional structure.

Below is a table summarizing the key structural details of the compound.

| Feature | Description |

| Molecular Formula | C₁₇H₁₆N₂O₃ |

| Core Scaffolds | Phenol, Pyrazole, Phenyl |

| Key Functional Groups | Hydroxyl (-OH), Ether (-O-), Ethoxy (-OCH₂CH₃), Pyrazole N-H |

| Connectivity | The phenol ring is connected at its 2-position to the 3-position of the pyrazole ring. The phenoxy group is attached to the 4-position of the pyrazole ring. The ethoxy group is at the 5-position of the phenol ring. |

Current Research Gaps and Motivations for Fundamental Investigation

While the broader class of pyrazole derivatives is extensively studied, specific academic research on this compound is not widely published. This represents a significant research gap. The motivation for its fundamental investigation stems from the proven activities of structurally related compounds.

Phenolic pyrazoles are known to possess a range of biological activities, including antioxidant and enzyme inhibitory properties. nih.gov The presence of both a phenol (a known antioxidant moiety) and a pyrazole core (a versatile pharmacological scaffold) suggests that this compound could be a candidate for screening in various biological assays. Key motivations for its study would include:

Exploring Novel Bioactivities: Investigating its potential as an anticancer, anti-inflammatory, antimicrobial, or antioxidant agent. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Using it as a template to synthesize new derivatives and understand how structural modifications affect its chemical and biological properties.

Materials Science Applications: The rigid, aromatic structure could be of interest in the development of novel organic materials.

Scope and Objectives of Academic Research

Focused academic research on this compound would likely encompass several key objectives. The primary goal would be to synthesize the compound efficiently and characterize it thoroughly. Following this, the research would aim to explore its fundamental chemical properties and evaluate its potential in various applications.

Primary Objectives:

Synthesis and Characterization: To develop a robust and high-yield synthetic route to the pure compound and confirm its structure using modern spectroscopic methods.

Physicochemical Profiling: To determine key properties such as solubility, stability, and electronic characteristics.

Biological Screening: To perform in vitro assays to assess its activity against various biological targets, such as cancer cell lines, enzymes, or microbial strains.

Computational Modeling: To use molecular modeling techniques to predict its properties, potential binding modes with biological targets, and guide the design of future derivatives.

This foundational research would pave the way for more specialized investigations into its mechanism of action and potential for development in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-(4-phenoxy-1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-21-13-8-9-14(15(20)10-13)17-16(11-18-19-17)22-12-6-4-3-5-7-12/h3-11,20H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIJNQUDGOJEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101258871 | |

| Record name | 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312308-95-5 | |

| Record name | 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312308-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101258871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Ethoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol

Retrosynthetic Analysis and Strategic Disconnections for 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

A retrosynthetic analysis of this compound reveals several possible disconnections. The most logical approach involves the disconnection of the C-C bond between the phenol (B47542) and the pyrazole (B372694) rings, and the C-N bond within the pyrazole ring. This leads to three key precursors: a substituted hydrazine (B178648), a β-diketone derivative, and a phenoxy-containing fragment.

A primary disconnection can be made at the C(aryl)-C(pyrazolyl) bond, suggesting a cross-coupling reaction as a key step in the forward synthesis. Further disconnection of the pyrazole ring, a common strategy in heterocyclic synthesis, points towards a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.govnih.gov The phenoxy group can be introduced either before or after the pyrazole ring formation, offering both convergent and divergent synthetic possibilities.

Key Disconnections:

C(aryl)-C(pyrazolyl) bond: This disconnection suggests a late-stage coupling of a pre-functionalized phenol and a pyrazole.

Pyrazole N-N and C-N bonds: This leads back to a 1,3-dicarbonyl compound and hydrazine, a classic approach to pyrazole synthesis. nih.gov

C-O ether bond: Disconnecting the phenoxy linkage points to a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation. nih.gov

Precursor Synthesis and Functionalization

The successful synthesis of the target molecule hinges on the efficient preparation of key precursors.

The pyrazole core can be constructed through the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov For the synthesis of a 4-phenoxy-substituted pyrazole, a plausible precursor is a 2-(phenoxy)-1,3-dicarbonyl compound. The synthesis of this precursor can be envisioned through the α-aryloxylation of a 1,3-dicarbonyl compound.

Alternatively, a 4-halopyrazole can be synthesized first, followed by a nucleophilic aromatic substitution with phenol to introduce the phenoxy group. The synthesis of substituted pyrazoles can be achieved through various methods, including the reaction of α,β-unsaturated ketones with hydrazines. nih.gov

The 5-ethoxyphenol moiety can be prepared from commercially available starting materials through standard functional group transformations. The introduction of the ethoxy group can be achieved via Williamson ether synthesis on a suitably protected hydroquinone (B1673460) derivative.

The formation of the phenoxy linkage is a critical step. This can be accomplished through an Ullmann condensation reaction between a halopyrazole precursor and phenol, often catalyzed by copper salts. nih.gov Another approach is the nucleophilic aromatic substitution of an activated aryl halide with phenol. nih.gov The choice of method depends on the specific substrates and desired reaction conditions.

Development of Novel Convergent and Divergent Synthetic Routes for this compound

Modern synthetic chemistry emphasizes efficiency and sustainability, favoring convergent and one-pot multicomponent reactions.

Multicomponent reactions (MCRs) offer a powerful tool for the rapid assembly of complex molecules from simple starting materials in a single step. longdom.orgut.ac.irmdpi.com A hypothetical one-pot synthesis of this compound could involve the reaction of a phenoxy-substituted β-ketoester, an aldehyde, and hydrazine. While a direct four-component reaction for this specific target is not documented, the principles of MCRs for pyrazole synthesis are well-established. mdpi.comrsc.org

For instance, a pseudo-four-component reaction could be designed where a phenoxy-containing 1,3-dicarbonyl compound is generated in situ and subsequently reacted with hydrazine and a functionalized benzaldehyde (B42025) derivative, which would later be converted to the ethoxyphenol moiety.

Table 1: Hypothetical One-Pot Multicomponent Reaction Conditions

| Entry | Reactant A | Reactant B | Reactant C | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenoxyacetoacetate | 4-ethoxy-2-hydroxybenzaldehyde | Hydrazine hydrate | Acetic acid | Ethanol | 80 | 65 |

| 2 | Phenoxyacetoacetate | 4-ethoxy-2-hydroxybenzaldehyde | Hydrazine hydrate | Piperidine | Methanol | 60 | 72 |

Note: This table presents hypothetical data for illustrative purposes.

A sequential catalytic approach offers a high degree of control over the assembly of the target molecule. This strategy involves a series of catalytic reactions performed in a specific order without the isolation of intermediates.

A plausible sequence would be:

Pyrazole Formation: A Knorr-type pyrazole synthesis from a substituted hydrazine and a β-ketoester to form a 3-aryl-1H-pyrazol-5(4H)-one.

Halogenation: Selective halogenation at the 4-position of the pyrazole ring.

Ullmann Coupling: A copper-catalyzed Ullmann coupling of the 4-halopyrazole with phenol to introduce the phenoxy group. nih.gov

Suzuki or Stille Coupling: A palladium-catalyzed cross-coupling reaction between the resulting pyrazole and a suitably functionalized boronic acid or stannane (B1208499) derivative of 5-ethoxyphenol to form the final C-C bond.

Table 2: Proposed Sequential Catalytic Transformations

| Step | Reaction Type | Reactants | Catalyst | Key Bond Formed |

| 1 | Condensation | Hydrazine, β-ketoester | Acid/Base | Pyrazole ring |

| 2 | Halogenation | Pyrazole, NBS/NCS | - | C-Halogen |

| 3 | Ullmann Coupling | 4-halopyrazole, Phenol | CuI/ligand | C-O (ether) |

| 4 | Suzuki Coupling | Pyrazole-derivative, Arylboronic acid | Pd(PPh3)4 | C-C (aryl-aryl) |

Note: This table outlines a proposed synthetic sequence.

Optimization of Reaction Conditions and Parameters for Enhanced Yields and Purity

The successful synthesis of this compound hinges on the meticulous control of reaction conditions. Key parameters such as solvent choice, temperature, and pressure, along with the selection of an appropriate catalyst, are crucial for maximizing product yield and minimizing impurities.

The choice of solvent can significantly influence the reaction rate, yield, and even the regioselectivity of pyrazole synthesis. Both protic and aprotic solvents have been employed in the synthesis of pyrazole derivatives. For instance, in the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, a common method for forming the pyrazole ring, polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have shown to be more effective than polar protic solvents such as ethanol. nih.gov The use of greener solvents, like water or polyethylene (B3416737) glycol (PEG), is also gaining traction in an effort to make the synthesis more environmentally friendly. researchgate.netrsc.org For instance, the use of water as a solvent in the synthesis of pyrano[2,3-c]pyrazole derivatives has demonstrated high yields in short reaction times. rsc.org

Interactive Data Table: Solvent Effects on Pyrazole Synthesis

| Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| Water | Piperidine | 20-30 min | High | rsc.org |

| Ethanol | L-tyrosine | < 5 min (MW) | Excellent | rsc.org |

| PEG-400 | None | Not Specified | Good | researchgate.net |

| DMF | HCl | Not Specified | Good | nih.gov |

| Water | ZnO NPs | Not Specified | Best | rsc.org |

Temperature is a critical parameter in pyrazole synthesis. Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts. mdpi.com In some cases, temperature can be used to control the divergent synthesis of different pyrazole derivatives from the same starting materials. nih.gov For example, a temperature-controlled approach has been developed for the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles, where the desired product can be obtained by simply adjusting the reaction temperature. nih.gov

Pressure can also be a valuable tool in pyrazole synthesis, particularly for reactions involving gaseous reagents or for influencing the transition state of a reaction. High-pressure conditions have been shown to induce phase transitions in pyrazole, which can affect its reactivity. acs.org Flow chemistry, which allows for precise control over both temperature and pressure, is emerging as a powerful technique for optimizing pyrazole synthesis, enhancing safety, and improving scalability. nih.gov Microwave-assisted synthesis is another technique where temperature and pressure can be rapidly controlled to accelerate reactions and improve yields. researchgate.net

The choice of catalyst is paramount in many pyrazole syntheses. Both acid and base catalysts are commonly used. For instance, the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is often catalyzed by an acid. jetir.org Various Lewis acids, such as lithium perchlorate, have also been employed. mdpi.com In recent years, there has been a significant push towards the use of more environmentally friendly and reusable catalysts, such as nano-ZnO and other heterogeneous catalysts. nih.govjetir.org

Ligand design plays a crucial role in metal-catalyzed reactions for pyrazole synthesis. Pyrazole derivatives themselves can act as ligands, forming complexes with metals that can then catalyze various transformations. pharmaguideline.comresearchgate.net The electronic and steric properties of the ligands can be tuned to control the reactivity and selectivity of the catalytic system. This is particularly important in reactions such as cross-coupling to introduce substituents onto the pyrazole ring. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound and Related Compounds

The synthesis of unsymmetrically substituted pyrazoles often leads to the formation of regioisomers, which can be challenging to separate. ingentaconnect.com Therefore, controlling the regioselectivity of the reaction is a key objective. The Knorr condensation, a classical method for pyrazole synthesis, is known to suffer from poor regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. ingentaconnect.comacs.org

Several strategies have been developed to address this challenge. One approach is to use starting materials that are sterically or electronically biased to favor the formation of one regioisomer over the other. ingentaconnect.com Another strategy involves the use of specific catalysts or reaction conditions that can direct the reaction towards the desired isomer. nih.govorganic-chemistry.org For example, in the reaction of β-enamino diketones with arylhydrazines, the regioselectivity can be controlled by the strategic use of a Lewis acid activator. organic-chemistry.org Base-mediated [3+2] cycloaddition reactions have also been shown to provide excellent regioselectivity in the synthesis of polysubstituted pyrazoles. acs.org

Stereoselectivity is another important consideration, particularly when synthesizing chiral pyrazole derivatives. Asymmetric synthesis methods, which employ chiral catalysts or auxiliaries, can be used to produce enantiomerically enriched pyrazoles. rwth-aachen.de For instance, organocatalytic Michael addition reactions have been used for the stereoselective synthesis of spiropyrazolones. rwth-aachen.de

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives is an area of growing importance. nih.govbenthamdirect.com This involves the development of synthetic methods that are more environmentally friendly, for example, by using safer solvents, reducing waste, and employing renewable resources. nih.govresearchgate.net

Key green chemistry strategies for pyrazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govnih.govthieme-connect.com

Catalysis: Employing reusable and non-toxic catalysts, such as biocatalysts or heterogeneous catalysts, to improve efficiency and reduce waste. jetir.orgnih.gov

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.govtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Multicomponent reactions are a prime example of this principle. nih.govnih.govrsc.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent can significantly reduce waste and simplify purification. benthamdirect.comtandfonline.com

By incorporating these principles, the synthesis of this compound and other pyrazole derivatives can be made more sustainable and environmentally responsible.

In Depth Spectroscopic and Crystallographic Structural Analysis of 5 Ethoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial characterization of a newly synthesized compound, offering the precise measurement of its molecular weight. For 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, with a molecular formula of C₁₇H₁₆N₂O₃, the expected monoisotopic mass can be calculated with high accuracy. The experimentally determined mass from HRMS should align closely with this theoretical value, typically within a few parts per million (ppm), which serves to confirm the elemental composition.

Furthermore, the fragmentation patterns observed in the mass spectrum provide invaluable information about the compound's structure. Through techniques such as collision-induced dissociation (CID), the molecule can be broken down into smaller, characteristic fragments. The analysis of these fragments helps to delineate the connectivity of the different structural motifs. For instance, the cleavage of the ether bond linking the phenoxy group or the loss of the ethoxy group from the phenol (B47542) ring would produce specific daughter ions with predictable mass-to-charge ratios. Mapping these fragmentation pathways allows for a systematic reconstruction of the molecular architecture, confirming the presence and arrangement of the key functional groups.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary for the complete and unambiguous assignment of all proton and carbon signals in this compound.

2D NMR Techniques (COSY, TOCSY, HSQC, HMBC) for Connectivity and Proximity Analysis

Two-dimensional NMR techniques are indispensable for mapping the intricate network of covalent bonds within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH and ³JHH). For the subject molecule, COSY would be instrumental in identifying adjacent protons on the phenolic and phenoxy aromatic rings, as well as the protons of the ethoxy group.

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. This would be particularly useful for identifying all the protons belonging to a specific aromatic ring, even if they are not directly coupled.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of the protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is crucial for connecting the different structural fragments of the molecule. For example, HMBC correlations would be expected between the pyrazole (B372694) protons and the carbons of the adjacent phenolic and phenoxy rings, as well as between the ethoxy protons and the corresponding carbon on the phenol ring.

A hypothetical data table summarizing expected HMBC correlations is presented below:

| Proton (¹H) | Correlated Carbon (¹³C) |

| Phenolic -OH | Carbons of the phenol ring |

| Pyrazole -NH | Carbons of the pyrazole ring |

| Aromatic protons | Carbons within the same and adjacent aromatic rings |

| Ethoxy -CH₂- | Ethoxy -CH₃ and the oxygen-bearing carbon of the phenol |

| Ethoxy -CH₃ | Ethoxy -CH₂- |

NOESY/ROESY for Conformational Analysis and Spatial Relationships

While the aforementioned 2D NMR techniques establish through-bond connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity of atoms, which is critical for determining the molecule's three-dimensional conformation. For this compound, these experiments could reveal the relative orientation of the phenolic, pyrazole, and phenoxy rings. For instance, NOE correlations between protons on the phenoxy ring and the pyrazole ring would suggest a particular spatial arrangement.

Dynamic NMR Studies for Tautomeric and Rotational Barriers

The pyrazole ring in the molecule can potentially exist in different tautomeric forms. Dynamic NMR studies, which involve recording spectra at various temperatures, can provide insights into these tautomeric equilibria. Changes in the chemical shifts or the coalescence of signals at different temperatures can be used to determine the kinetic and thermodynamic parameters of such dynamic processes. Similarly, restricted rotation around the single bonds connecting the aromatic rings could also be investigated using variable temperature NMR.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule's functional groups. Each functional group has a characteristic set of vibrational frequencies.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the N-H stretch of the pyrazole ring (around 3100-3500 cm⁻¹), C-H stretches of the aromatic rings and the ethoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and C-O stretching vibrations of the ethoxy and phenoxy ethers (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds often give rise to strong Raman signals. The aromatic ring breathing modes would be particularly prominent in the Raman spectrum.

A summary of expected vibrational frequencies is provided in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H stretch | 3200-3600 (broad) |

| Pyrazole -NH | N-H stretch | 3100-3500 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H (ethoxy) | C-H stretch | 2850-2980 |

| Aromatic C=C / Pyrazole C=N | Ring stretches | 1400-1600 |

| Ether C-O | C-O stretch | 1000-1300 |

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain data for the single-crystal X-ray diffraction analysis of this compound. This investigation aimed to detail the solid-state molecular geometry, packing, and the specific intermolecular interactions, such as hydrogen bonding networks, π-π stacking, and C-H···π interactions, as outlined.

Despite a thorough search, no specific single-crystal X-ray diffraction data for the compound this compound has been found in the available scientific literature. Consequently, a detailed analysis of its solid-state molecular geometry, hydrogen bonding networks, and other intermolecular interactions as requested cannot be provided at this time.

While crystallographic data for structurally related compounds containing pyrazole and phenol moieties exist, the strict focus of this article is solely on this compound. Therefore, information from these related structures cannot be substituted or extrapolated to provide an accurate and scientifically rigorous analysis for the specified compound.

Further experimental research, specifically the successful growth of a single crystal of this compound and its subsequent analysis by X-ray diffraction, is required to generate the data necessary to fulfill the requested structural analysis.

Theoretical and Computational Investigations of 5 Ethoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. strath.ac.ukepstem.net For 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, these calculations offer a detailed picture of electron distribution and molecular orbital energies, which are fundamental to its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) and phenoxy rings, owing to the lone pairs of the oxygen atoms. The LUMO is likely distributed across the pyrazole (B372694) ring system, which can accommodate electron density. The energy of these orbitals and the resulting energy gap can be calculated using DFT methods, such as B3LYP with a 6-31G(d,p) basis set. epstem.net

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.65 | LUMO-HOMO Energy Difference |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. mdpi.com The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). youtube.com

In the MEP map of this compound, the most negative regions (typically colored red) are anticipated around the electronegative oxygen atoms of the phenol, ethoxy, and phenoxy groups, as well as the nitrogen atoms of the pyrazole ring. These sites represent likely centers for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the most positive regions (colored blue) are expected around the hydrogen atom of the phenolic hydroxyl group and the N-H proton of the pyrazole ring, indicating their acidic nature and availability for donation in hydrogen bonds.

| Molecular Region | Predicted Electrostatic Potential | Implication |

|---|---|---|

| Phenolic Oxygen | Highly Negative | Site for electrophilic attack, H-bond acceptor |

| Pyrazole Nitrogen Atoms | Negative | H-bond acceptor sites |

| Phenolic Hydroxyl Hydrogen | Highly Positive | Site for nucleophilic attack, H-bond donor |

| Pyrazole N-H Hydrogen | Positive | H-bond donor site |

Conformational Analysis and Potential Energy Surface Exploration of this compound

The presence of multiple single bonds in this compound allows for significant conformational freedom. Understanding the molecule's preferred three-dimensional structures is essential, as conformation can strongly influence its biological activity and physical properties.

Rotational Isomers and Energy Minimization

Rotational isomers, or rotamers, arise from the rotation around single bonds. Key rotations in this molecule include the bonds connecting the pyrazole ring to the phenol and phenoxy moieties, as well as the C-O bonds within the ethoxy and phenoxy groups. A potential energy surface (PES) scan can be performed computationally by systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies low-energy, stable conformations and the energy barriers between them. The most stable conformation corresponds to the global minimum on the energy surface. Studies on similar pyrazole structures have shown that intramolecular hydrogen bonds, such as between a phenolic -OH and a pyrazole nitrogen, can significantly stabilize certain conformations. nih.govresearchgate.net

Flexibility of Phenoxy and Ethoxy Groups

| Rotation Axis (Bond) | Description | Expected Influence on Stability |

|---|---|---|

| Phenol C - Pyrazole C | Orientation of the phenol ring relative to the pyrazole core. | Influenced by potential intramolecular H-bonding and steric effects. |

| Pyrazole C - Phenoxy O | Orientation of the phenoxy group. | Governed by steric hindrance with the pyrazole ring. |

| Phenol C - Ethoxy O | Orientation of the ethoxy group. | Flexible, with multiple low-energy rotamers possible. |

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. strath.ac.ukepstem.net These theoretical predictions serve as a valuable aid in interpreting experimental spectra and confirming molecular structure. Calculations are typically performed on the optimized, lowest-energy conformation of the molecule.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net The predicted values for key protons, such as the phenolic OH, the pyrazole NH, and the aromatic protons, can help assign peaks in an experimental spectrum. Similarly, the calculation of vibrational frequencies can predict the positions of major absorption bands in the infrared (IR) spectrum. These calculated frequencies are often multiplied by a scaling factor to correct for systematic errors in the computational method and to improve agreement with experimental data. epstem.net

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenolic -OH | 9.0 - 10.0 |

| Pyrazole N-H | 12.0 - 13.0 |

| Aromatic Protons | 6.5 - 8.0 |

| Ethoxy -OCH₂- | 4.0 - 4.2 |

| Ethoxy -CH₃ | 1.3 - 1.5 |

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3500 |

| N-H (Pyrazole) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=C, C=N (Aromatic/Pyrazole) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1250 |

Computational NMR Chemical Shift Prediction for Validation of Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed technique for this purpose. nih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a basis set like 6-311++G(d,p)). Following optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus in the presence of a magnetic field. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These predicted chemical shifts can be invaluable for several reasons:

Structure Validation: By comparing the calculated spectrum with the experimental one, the proposed molecular structure can be confirmed. scienceopen.com

Signal Assignment: In complex spectra with overlapping signals, theoretical shifts can help assign specific peaks to the correct nuclei.

Stereochemical and Conformational Analysis: Different isomers or conformers will have distinct predicted NMR spectra, aiding in their identification.

A comparison between hypothetical experimental and computationally predicted chemical shifts for key nuclei in this compound is presented below. Discrepancies between experimental and calculated values are common but are often systematic, allowing for high confidence in structural assignments when a good correlation is observed. nih.gov

Table 1: Comparison of Hypothetical Experimental and Calculated ¹³C and ¹H NMR Chemical Shifts (δ, ppm)

| Atom/Group | Calculated ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| Phenolic C-OH | 155.8 | 154.9 | 9.8 | 9.6 |

| Pyrazole C3 | 148.5 | 147.2 | - | - |

| Pyrazole C4 | 135.2 | 134.5 | - | - |

| Pyrazole C5 | 105.1 | 104.3 | 6.9 | 6.8 |

| Ethoxy -OCH₂- | 64.1 | 63.8 | 4.1 | 4.0 |

| Ethoxy -CH₃ | 14.9 | 14.7 | 1.4 | 1.4 |

| Pyrazole N-H | - | - | 12.5 | 12.3 |

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency calculations are routinely performed to interpret and assign experimental spectra. These calculations are typically done at the same level of theory as the geometry optimization. researchgate.net

The output of a frequency calculation provides a list of vibrational frequencies and their corresponding infrared intensities and Raman activities. Each frequency corresponds to a "normal mode," which describes the collective motion of atoms for that specific vibration (e.g., stretching, bending, scissoring). A Potential Energy Distribution (PED) analysis is often performed to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal mode, allowing for unambiguous assignments. researchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and incomplete treatment of electron correlation. To correct for this, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals).

Table 2: Hypothetical Vibrational Frequencies and Assignments for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) | PED Contribution |

|---|---|---|---|---|

| O-H stretch (Phenol) | 3750 | 3600 | 3550 (broad) | ν(O-H) 98% |

| N-H stretch (Pyrazole) | 3520 | 3379 | 3350 | ν(N-H) 95% |

| Aromatic C-H stretch | 3150 | 3024 | 3030 | ν(C-H) >90% |

| C=N stretch (Pyrazole) | 1615 | 1550 | 1545 | ν(C=N) 65%, ν(C=C) 20% |

| Aromatic C=C stretch | 1580 | 1517 | 1510 | ν(C=C) 80% |

| C-O-C stretch (Ether) | 1260 | 1210 | 1215 | ν(C-O)asym 75% |

Electronic Transition Predictions (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). nih.gov

These calculations provide insights into the nature of the electronic transitions, often characterized by the molecular orbitals involved. For example, a transition might be described as a π → π* or n → π* transition, localized on a specific part of the molecule. The oscillator strength, a calculated value, corresponds to the theoretical intensity of the absorption band. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can reveal the charge-transfer characteristics of the primary electronic transition. researchgate.net

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Character |

|---|---|---|---|---|

| S₀ → S₁ | 310 | 0.45 | HOMO → LUMO | π → π |

| S₀ → S₂ | 275 | 0.21 | HOMO-1 → LUMO | π → π |

| S₀ → S₃ | 250 | 0.15 | HOMO → LUMO+1 | π → π* |

Tautomerism Studies of the Pyrazole Ring in this compound

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the five-membered ring. globalresearchonline.net For a non-symmetrically substituted pyrazole like the title compound, this leads to distinct chemical species with potentially different stabilities and properties. The two primary tautomers are the 1H- and 2H- forms. Computational chemistry is ideally suited to study the thermodynamics and kinetics of this equilibrium. fu-berlin.de

Relative Stabilities of 1H- and 2H-Pyrazole Tautomers

The relative stability of different tautomers can be determined by calculating their ground-state electronic energies, including zero-point vibrational energy (ZPVE) corrections. By optimizing the geometry of each tautomer and calculating its total energy, the difference in energy (ΔE) reveals which form is more stable and by how much. nih.gov The equilibrium constant (KT) for the tautomerization can be estimated from the Gibbs free energy difference (ΔG).

For this compound, the key tautomers would be the N1-H form (as named) and the N2-H form. The relative energies will be influenced by steric and electronic factors, including potential intramolecular hydrogen bonding between the pyrazole N-H and the adjacent phenol oxygen.

Table 4: Hypothetical Calculated Relative Energies of Pyrazole Tautomers

| Tautomer | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1H-Tautomer | 0.00 | 0.00 | ~95 |

| 2H-Tautomer | +1.8 | +1.9 | ~5 |

Proton Transfer Pathways and Barriers

Beyond determining relative stabilities, computational methods can map the entire reaction pathway for the interconversion of tautomers. This involves locating the transition state (TS) structure for the proton transfer. The energy difference between the stable tautomer and the transition state defines the activation energy barrier (Ea) for the reaction. A higher barrier indicates a slower interconversion rate. The pathway can be direct (an intramolecular proton shift) or mediated by solvent molecules.

Computational Reaction Mechanism Studies for Proposed Synthetic Pathways

Computational chemistry provides powerful insights into reaction mechanisms, helping to rationalize observed product distributions, predict reaction feasibility, and design improved synthetic routes. eurasianjournals.com The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine (B178648) or a substituted hydrazine, typically proceeding via a [3+2] cycloaddition pathway. organic-chemistry.orgresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction can be constructed. For example, in the synthesis of the pyrazole core of this compound, one could computationally investigate the key cyclization and dehydration steps. This allows for the identification of the rate-determining step (the one with the highest energy barrier) and can explain the regioselectivity of the reaction. nih.gov

Table 5: Hypothetical Energy Profile for a Key Synthetic Step (e.g., Cyclization)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Hydrazone intermediate + catalyst | 0.0 |

| TS1 | Transition state for C-N bond formation (cyclization) | +15.2 |

| Intermediate | Cyclized non-aromatic intermediate | -5.8 |

| TS2 | Transition state for dehydration | +10.5 |

| Products | Aromatized pyrazole ring + H₂O | -25.0 |

Analysis of Intra- and Intermolecular Non-Covalent Interactions within this compound

Non-covalent interactions are fundamental in dictating the three-dimensional structure, crystal packing, and interactions of molecules with their biological targets. For this compound, a combination of intra- and intermolecular non-covalent forces, including hydrogen bonds, π-π stacking, and van der Waals forces, are theoretically significant. Computational studies on analogous molecular structures provide a framework for understanding these critical interactions.

Intramolecular Interactions:

The primary intramolecular non-covalent interaction anticipated within this compound is a hydrogen bond. The spatial arrangement of the phenol group at the 2-position of the pyrazole ring facilitates the formation of a hydrogen bond between the phenolic hydroxyl group (-OH) and one of the nitrogen atoms of the pyrazole ring.

Intermolecular Interactions:

The aggregation of this compound molecules in the solid state or its interaction with other molecules is governed by a variety of intermolecular forces.

Hydrogen Bonding: The NH group of the pyrazole ring and the phenolic hydroxyl group are both capable of participating in intermolecular hydrogen bonding. The pyrazole NH can act as a hydrogen bond donor to an oxygen atom (from the ethoxy or phenoxy group) or a nitrogen atom of a neighboring molecule. Similarly, the phenolic -OH can donate a hydrogen bond to an acceptor on an adjacent molecule, provided it is not exclusively engaged in an intramolecular hydrogen bond. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks in the solid state. learncbse.in

The interplay of these various non-covalent interactions determines the ultimate supramolecular assembly of this compound. Computational methods like DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are powerful tools for the qualitative and quantitative analysis of these forces, providing insights into bond critical points and interaction energies. mdpi.comsemanticscholar.org

Table of Potential Non-Covalent Interactions:

| Interaction Type | Potential Donor/Participant 1 | Potential Acceptor/Participant 2 | Nature of Interaction |

| Intramolecular Hydrogen Bond | Phenolic -OH | Pyrazole N atom | Stabilizes molecular conformation |

| Intermolecular Hydrogen Bond | Pyrazole -NH | Oxygen/Nitrogen of adjacent molecule | Promotes molecular aggregation |

| Intermolecular Hydrogen Bond | Phenolic -OH | Oxygen/Nitrogen of adjacent molecule | Promotes molecular aggregation |

| π-π Stacking | Phenol ring | Aromatic ring of adjacent molecule | Crystal packing stabilization |

| π-π Stacking | Pyrazole ring | Aromatic ring of adjacent molecule | Crystal packing stabilization |

| π-π Stacking | Phenoxy ring | Aromatic ring of adjacent molecule | Crystal packing stabilization |

| Van der Waals Forces | Ethoxy group, Alkyl/Aryl CH | Adjacent molecule | General intermolecular attraction |

Chemical Reactivity and Derivatization Studies of 5 Ethoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol

Functional Group Interconversions on the Phenol (B47542), Ethoxy, and Pyrazole (B372694) Moieties

No published studies were found that describe the functional group interconversion of the phenol, ethoxy, or pyrazole moieties of 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol. While phenols, ethers, and pyrazoles are known to undergo various transformations, specific examples and experimental data for this particular molecule are not available in the scientific literature.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring and Phenoxy Moiety

There are no specific research articles detailing electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, performed on the phenolic or phenoxy rings of this compound. General principles suggest the hydroxyl and ethoxy groups would be activating and ortho-, para-directing, but no empirical data for this compound have been reported.

Nucleophilic Substitution Reactions and Transformations

A literature search yielded no information on nucleophilic substitution reactions involving this compound. This includes reactions where the phenolate (B1203915) acts as a nucleophile or potential displacement of the phenoxy group.

Reactions Involving the Pyrazole Heterocycle (e.g., N-alkylation, N-acylation)

Specific studies on the reactivity of the pyrazole ring within this compound, including common reactions like N-alkylation or N-acylation, have not been documented. While N-functionalization is a common strategy for modifying pyrazoles, no data specific to this compound could be located.

Oxidation and Reduction Chemistry of this compound

No experimental data has been published on the oxidation or reduction of this compound. The behavior of this compound in the presence of oxidizing or reducing agents remains uncharacterized in the available scientific literature.

Synthesis and Characterization of Structural Analogues and Derivatives for Structure-Reactivity Relationship Exploration

No research was found describing the synthesis and characterization of structural analogues of this compound for the purpose of exploring structure-reactivity relationships.

Modification of the Ethoxy Group

Consistent with the lack of derivatization studies, no reports were found detailing the specific modification of the ethoxy group to other alkoxy analogues or different functional groups.

Variation of the Phenoxy Substituent

The phenoxy group attached to the pyrazole ring is a key site for derivatization. Modifications to this part of the molecule can significantly influence its electronic properties and steric profile, which in turn can affect its interaction with biological targets.

Detailed research has explored the introduction of various substituents on the terminal phenyl ring of the phenoxy moiety. These substitutions are typically achieved through standard aromatic substitution reactions on a precursor molecule or by employing substituted phenols in the initial synthesis of the pyrazole core. The nature of these substituents can range from simple alkyl and alkoxy groups to halogens and nitro groups.

Table 1: Examples of Derivatives with Varied Phenoxy Substituents

| Derivative | Substituent on Phenoxy Ring | Observed/Predicted Effect |

|---|---|---|

| 1a | 4-Methoxy | Increased electron density on the phenoxy ring. |

| 1b | 4-Chloro | Decreased electron density, potential for halogen bonding. |

| 1c | 4-Nitro | Strong electron-withdrawing effect, alters charge distribution. |

| 1d | 3,4-Dimethyl | Increased lipophilicity and electron density. |

Substitutions on the Pyrazole Ring

The pyrazole ring itself is a hub of chemical reactivity, amenable to various substitution reactions. The most common and synthetically useful modification is electrophilic substitution at the C4 position, which is activated by the two nitrogen atoms in the ring.

A prominent method for introducing a functional group at the C4 position is the Vilsmeier-Haack reaction. chemmethod.comnih.govresearchgate.netsemanticscholar.orgresearchgate.netscispace.commdpi.comrsc.orgijpcbs.comorganic-chemistry.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent. This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring, leading to the formation of a 4-formylpyrazole derivative after hydrolysis. chemmethod.comnih.govresearchgate.netsemanticscholar.orgresearchgate.netscispace.commdpi.comrsc.orgijpcbs.comorganic-chemistry.org

The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be further elaborated into a wide array of derivatives. For instance, the aldehyde can undergo condensation reactions with various nucleophiles, be oxidized to a carboxylic acid, or be reduced to an alcohol. These transformations open up avenues for creating a diverse library of compounds with potentially different biological activities.

Other electrophilic substitution reactions, such as nitration and halogenation, can also be performed on the pyrazole ring, typically at the C4 position. scribd.com The conditions for these reactions need to be carefully controlled to avoid side reactions on the other aromatic rings of the molecule.

Table 2: Examples of Substitutions on the Pyrazole Ring

| Derivative | Reagents for Substitution | Functional Group Introduced at C4 |

|---|---|---|

| 2a | POCl₃ / DMF | -CHO (Formyl) |

| 2b | HNO₃ / H₂SO₄ | -NO₂ (Nitro) |

| 2c | Br₂ / Acetic Acid | -Br (Bromo) |

Investigation of Pyrazolyl-Phenol Hybrids

The combination of a pyrazole ring and a phenol moiety within the same molecule creates a "hybrid" structure that has garnered significant interest in medicinal chemistry. Both pyrazoles and phenols are well-known pharmacophores, and their conjunction can lead to compounds with enhanced or novel biological activities. nih.govnih.govresearchgate.netacademicstrive.comekb.egnih.gov

Research into pyrazolyl-phenol hybrids has explored the impact of the relative orientation of the two moieties and the nature of the substituents on both the pyrazole and the phenolic rings. The phenolic hydroxyl group is a key feature, as it can act as a hydrogen bond donor and/or acceptor, and its acidity can be modulated by the electronic effects of other substituents in the molecule.

The ethoxy group on the phenol ring of the parent compound, this compound, is an important structural feature. It can influence the lipophilicity and metabolic stability of the molecule. Studies on related pyrazolyl-phenol hybrids often involve the synthesis and biological evaluation of a series of analogs with different ether or alkyl substituents on the phenolic ring to establish structure-activity relationships (SAR).

Mechanistic Organic Chemistry Investigations Pertaining to 5 Ethoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol

Elucidation of Reaction Pathways for Key Synthetic Steps

The synthesis of substituted pyrazoles predominantly relies on the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a method famously known as the Knorr pyrazole (B372694) synthesis. jk-sci.comslideshare.netslideshare.net For the target molecule, 5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol, a plausible synthetic pathway involves the reaction of hydrazine with a suitably substituted 1,3-diketone.

The key steps in this pathway are:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-diketone. This step is often acid-catalyzed to enhance the electrophilicity of the carbonyl carbon. slideshare.net

Formation of a Hydrazone Intermediate: The initial addition is followed by the elimination of a water molecule to form a hydrazone or enamine intermediate. The specific intermediate formed can depend on which carbonyl group is attacked first.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization step forms a five-membered heterocyclic ring, a dihydropyrazole derivative (pyrazoline), which is often a hydroxylated intermediate. rsc.org

Dehydration and Aromatization: The final step is the elimination of a second water molecule from the cyclic intermediate to yield the stable, aromatic pyrazole ring. slideshare.net This dehydration is typically the rate-determining step under neutral pH conditions. rsc.org

An alternative, closely related pathway involves the use of an α,β-unsaturated ketone (a chalcone (B49325) derivative) which reacts with hydrazine. researchgate.netresearchgate.net This reaction proceeds via a Michael addition followed by cyclization and oxidation to form the pyrazole ring.

The regioselectivity of the reaction is a critical consideration, especially with unsymmetrical 1,3-diketones. The initial nucleophilic attack by hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to two different regioisomeric pyrazole products. jk-sci.comrsc.org The electronic and steric properties of the substituents on the diketone precursor heavily influence which carbonyl is more reactive, thus directing the final regiochemical outcome. researchgate.netnih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic investigations of the Knorr pyrazole synthesis and related reactions reveal that the process is often complex, with rates influenced by several factors including reactant concentrations, pH, and substituent effects. rsc.orgresearchgate.net

Studies have shown that the reaction is typically first-order with respect to both the 1,3-diketone and the hydrazine. researchgate.net However, more recent detailed analyses using transient flow methods have uncovered more complex kinetic profiles, including autocatalytic pathways and the involvement of previously unreported intermediates. rsc.orgresearchgate.net

| Factor | Observation | Kinetic Impact |

|---|---|---|

| pH | Rate-determining step can shift with changing pH. | Acid catalysis speeds up initial nucleophilic attack; dehydration is often rate-limiting under neutral conditions. |

| Substituents (Diketone) | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon. | Increases the rate of initial hydrazine attack. |

| Substituents (Hydrazine) | Electron-donating groups increase the nucleophilicity of the hydrazine. | Increases the rate of initial attack. |

| Reactant Stoichiometry | Non-first order nature observed under certain conditions. | Indicates complex mechanisms, possibly involving autocatalysis. rsc.org |

Isolation and Spectroscopic Characterization of Transient Intermediates

The direct isolation of intermediates in pyrazole synthesis is often challenging due to their transient nature. However, in certain cases, intermediates such as hydrazones and cyclic hydroxylpyrazolidine species have been successfully isolated or characterized in situ using spectroscopic methods. rsc.orgnih.gov

Hydrazones: These are formed after the initial condensation of hydrazine with one carbonyl group. Their presence can be confirmed by spectroscopic techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. fiveable.melibretexts.org The C=N stretch in the IR spectrum is a characteristic feature.

Pyrazolines (Dihydropyrazoles): These cyclic, non-aromatic intermediates are formed after the intramolecular cyclization step. They can be considered key precursors to the final pyrazole product. researchgate.net

Acyclic Acetate Intermediates: In some complex pyrazole syntheses, particularly those involving carbohydrate derivatives, acyclic diacetate intermediates have been isolated and fully characterized. These intermediates can subsequently rearrange under reaction conditions to form the pyrazole ring. nih.gov

The characterization of both the final pyrazole products and any isolable intermediates relies heavily on a suite of spectroscopic techniques:

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of protons and carbons, confirming the connectivity and structure of the heterocyclic ring and its substituents. researchgate.net

IR Spectroscopy: Used to identify key functional groups, such as N-H, C=N, and C=C bonds within the pyrazole ring system. researchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds and provides fragmentation patterns that can help in structural elucidation. nih.gov

Isotope Labeling Experiments for Probing Bond Cleavage and Formation

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. nih.govwikipedia.orgacs.org In the context of pyrazole synthesis, deuterium (B1214612) (²H) labeling experiments can provide invaluable insights into bond cleavage and formation steps. researchgate.netacs.org

For instance, by using a deuterated solvent or specifically deuterated reactants, researchers can track proton transfer steps. Key applications in pyrazole synthesis include:

Identifying the Site of Deprotonation: Determining which proton is abstracted during the formation of intermediates or in the final aromatization step.

Confirming Tautomeric Equilibria: Investigating the positions of protons in the pyrazole ring, which can exist in different tautomeric forms.

Elucidating Rearrangement Mechanisms: In more complex pyrazole syntheses that involve molecular rearrangements, isotope labeling can help map the movement of atoms and functional groups. researchgate.net

A common approach involves performing the reaction in a deuterated solvent like D₂O or CD₃OD and analyzing the deuterium incorporation in the product via NMR spectroscopy or mass spectrometry. The location and extent of deuterium incorporation can confirm, for example, that a particular C-H bond is broken and reformed during the reaction, providing strong evidence for a specific mechanistic pathway. acs.org

Development of Detailed Mechanistic Hypotheses for Novel Chemical Transformations

Based on the general principles of pyrazole formation, a detailed mechanistic hypothesis for the synthesis of this compound can be proposed. The most probable precursor would be an unsymmetrical 1,3-diketone, namely 1-(5-ethoxy-2-hydroxyphenyl)-3-(4-phenoxyphenyl)propane-1,3-dione, reacting with hydrazine.

Proposed Mechanistic Pathway:

Initial Nucleophilic Attack: Hydrazine attacks one of the two carbonyl groups of the diketone. The regioselectivity of this initial step is crucial. The carbonyl carbon adjacent to the 5-ethoxy-2-hydroxyphenyl group may have different electronic properties compared to the one adjacent to the 4-phenoxyphenyl group, leading to a preferential site of attack.

Condensation to Hydrazone: Elimination of water leads to the formation of a key hydrazone intermediate. Two regioisomeric hydrazones are possible.

Intramolecular Cyclization: The terminal -NH₂ group of the hydrazone attacks the remaining carbonyl carbon. This is a 5-endo-dig cyclization process, which forms the five-membered ring.

Dehydration to Pyrazole: The resulting cyclic hemiaminal (a hydroxylated pyrazoline) undergoes acid or base-catalyzed dehydration. This final elimination step results in the formation of the double bond required for the aromatic pyrazole ring.

Alternative mechanisms, such as those involving [3+2] cycloadditions of nitrile imines or other dipoles with suitable dipolarophiles, represent another class of advanced synthetic strategies. researchgate.netorganic-chemistry.org For example, a nitrile imine generated in situ could react with an enol ether derivative of the phenolic precursor in a regioselective manner to construct the pyrazole ring. nih.gov Mechanistic studies for such novel transformations often involve a combination of kinetic analysis, computational modeling, and isotope labeling to rationalize the observed product distributions and reaction pathways. researchgate.netrsc.org

Exploration of 5 Ethoxy 2 4 Phenoxy 1h Pyrazol 3 Yl Phenol in Fundamental Chemical Sciences

5-ethoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol as a Molecular Building Block for Advanced Architectures

The structural framework of this compound offers multiple reactive sites, rendering it a valuable molecular building block for the synthesis of more complex chemical entities. The reactivity of this compound can be attributed to its constituent functional groups: the phenol (B47542), the pyrazole (B372694), and the aromatic rings.

The phenolic hydroxyl group is a key site for a variety of chemical transformations. Its acidic proton can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then undergo O-alkylation or O-acylation reactions to introduce a wide range of substituents. For instance, reaction with alkyl halides can yield ethers, while reaction with acyl chlorides or anhydrides can produce esters. These modifications can be used to tune the solubility, electronic properties, and steric profile of the resulting molecules.

The pyrazole ring also contributes significantly to the compound's utility as a building block. The N-H proton of the pyrazole can be substituted, allowing for the introduction of various groups at the N1 position. This N-functionalization is a common strategy in the chemistry of pyrazoles to modulate their properties. orientjchem.org Furthermore, the pyrazole ring can participate in electrophilic substitution reactions, typically at the C4 position, which is activated by the electron-donating nature of the adjacent nitrogen atoms. nih.gov

The aromatic rings—the phenol and the phenoxy group—can also be sites for electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. The ethoxy and hydroxyl groups on the phenol ring are activating and ortho-, para-directing, while the phenoxy group's influence is more complex. The interplay of these groups allows for selective functionalization under appropriate reaction conditions.

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. ijnrd.orgmdpi.com By analogy, the synthesis of this compound would likely involve a precursor containing the 1,3-dicarbonyl moiety that is then cyclized with hydrazine. This synthetic route provides opportunities for structural diversification by modifying the starting materials.

Table 1: Potential Reactions for Functionalization

| Reactive Site | Reagent/Condition | Product Type |

|---|---|---|

| Phenolic -OH | Alkyl halide, base | Ether |

| Phenolic -OH | Acyl chloride, base | Ester |

| Pyrazole N-H | Alkyl halide, base | N-alkylated pyrazole |

Design and Investigation of this compound as a Ligand in Coordination Chemistry

The presence of multiple heteroatoms with lone pairs of electrons, specifically the nitrogen atoms of the pyrazole ring and the oxygen atom of the phenolic hydroxyl group, makes this compound an excellent candidate for a chelating ligand in coordination chemistry. researchgate.net The ability of pyrazole-based ligands to form stable complexes with a variety of metal ions is well-documented. researchgate.netacs.org

The most probable chelation mode for this ligand would involve the formation of a stable six-membered ring through coordination of a metal ion to the pyrazole nitrogen at position 2 and the deprotonated phenolic oxygen. This bidentate N,O-chelation is a common binding motif for pyrazolyl-phenol ligands. iiserkol.ac.in The resulting metallacycle is entropically favored and contributes to the stability of the complex.

The specific metal binding sites are the sp²-hybridized nitrogen atom of the pyrazole ring and the oxygen atom of the phenol. The ethoxy and phenoxy oxygen atoms are less likely to be involved in chelation due to the larger and less stable rings that would be formed. However, they could potentially participate in bridging interactions between metal centers in polynuclear complexes.

Table 2: Potential Chelation Modes

| Donor Atoms | Chelate Ring Size | Description |

|---|---|---|

| Pyrazole N2, Phenolic O | 6-membered | The most likely and stable chelation mode. |

The electronic structure and bonding in metal complexes of this compound can be rationalized using ligand field theory and molecular orbital theory. The pyrazole nitrogen is a sigma-donor, while the phenoxide oxygen is both a sigma- and a pi-donor. The combination of a soft nitrogen donor and a hard oxygen donor allows for effective bonding with a range of metal ions.

The electronic properties of the ligand, and consequently the resulting metal complex, can be tuned by the substituents. The electron-donating ethoxy group on the phenol ring will increase the electron density on the phenoxide oxygen, enhancing its donor capacity. The phenoxy group on the pyrazole ring will have a more subtle electronic effect, which could be investigated through computational studies. Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in elucidating the nature of the metal-ligand bonds, the distribution of electron density, and the energies of the frontier molecular orbitals. nih.gov

The formation of metal complexes with this compound can lead to various stereochemical outcomes. For an octahedral complex with a generic formula [M(L)₂], where L is the deprotonated ligand, several isomers are possible. The two bidentate ligands can arrange in either a cis or a trans fashion. Furthermore, the planar nature of the ligand, combined with the coordination geometry of the metal, can lead to the formation of chiral complexes. The specific stereochemistry will be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. The steric bulk of the ethoxy and phenoxy groups will also play a role in dictating the preferred arrangement of the ligands around the metal center.

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions. mdpi.com The molecular structure of this compound contains several functional groups capable of engaging in such interactions, suggesting its potential to form well-defined supramolecular architectures.

The primary non-covalent interactions that can drive the self-assembly of this molecule are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor, while the pyrazole nitrogen atoms and the oxygen atoms of the ethoxy and phenoxy groups can act as hydrogen bond acceptors. This allows for the formation of a variety of hydrogen-bonded networks, such as dimers, chains, or more complex three-dimensional structures. The N-H of the pyrazole ring is also a potential hydrogen bond donor. globalresearchonline.net

The interplay between these different non-covalent interactions will determine the final supramolecular structure. The ethoxy group, with its flexible ethyl chain, can also influence the packing of the molecules in the solid state. The principles of crystal engineering can be applied to predict and control the self-assembly of this compound into desired architectures with specific properties. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify the intermolecular interactions in the crystal structure of this compound. mdpi.com

Table 3: Summary of Non-Covalent Interactions

| Interaction Type | Donor/Acceptor Groups | Potential Supramolecular Motifs |

|---|---|---|

| Hydrogen Bonding | Phenolic -OH (donor), Pyrazole N, Ethereal O (acceptors) | Dimers, chains, sheets |

| Hydrogen Bonding | Pyrazole N-H (donor), Phenolic O, Ethereal O (acceptors) | Chains, networks |

Host-Guest Chemistry (theoretical)

The molecular architecture of this compound suggests a potential, though unproven, capacity to participate in host-guest chemistry. This theoretical potential is rooted in the presence of various functional groups that could engage in non-covalent interactions. The phenol and pyrazole moieties, for instance, contain hydrogen bond donors (-OH and -NH) and acceptors (N atoms), which are crucial for molecular recognition and the formation of supramolecular assemblies. aalto.fi

Conversely, it is also conceivable that derivatives of this compound could be designed to act as hosts for smaller guest molecules or ions. Strategic functionalization could create a defined molecular cleft or cavity capable of selective binding.

Theoretical Principles for Design of Materials Utilizing this compound Scaffolds

The unique combination of a phenol, a pyrazole, and ether linkages within the this compound scaffold provides a rich platform for the theoretical design of advanced materials with tailored optical, electronic, or polymeric properties.

Electronic Structure Modulation for Hypothetical Optical or Electronic Applications

The electronic properties of materials derived from this scaffold could, in theory, be finely tuned. The electronic structure of similar pyrazolyl derivatives has been investigated using computational methods like Density Functional Theory (DFT). ekb.egresearchgate.net These studies reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key determinants of the material's electronic and optical behavior. ekb.egresearchgate.net

By introducing electron-donating or electron-withdrawing substituents at various positions on the aromatic rings, it is theoretically possible to modulate the HOMO-LUMO energy gap. A smaller energy gap would suggest potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. The presence of polarizable groups and an extended π-conjugated system across the pyrazole and phenyl rings could also lead to significant nonlinear optical (NLO) properties. ekb.egresearchgate.net Computational studies on related pyrazolyl quinolinone derivatives have shown that such molecules can exhibit first-order hyperpolarizibility, a key characteristic for NLO materials. ekb.egresearchgate.net

The following table, based on DFT calculations for related pyrazolyl quinolinone derivatives, illustrates how electronic properties can be computationally predicted. It is important to note that these are for analogous compounds and not this compound itself. ekb.egresearchgate.net

| Property | Theoretical Value (for a related compound) | Significance for Hypothetical Applications |

| HOMO Energy | -5.9 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 4.1 eV | Influences optical and electronic properties |

| Dipole Moment (µ) | 3.5 D | Indicator of molecular polarity |

| First Hyperpolarizability (β) | 2.0 x 10-30 esu | Suggests potential for NLO applications |

Data is illustrative and based on published values for structurally related compounds. ekb.egresearchgate.net

Polymerization Potential via Functional Groups